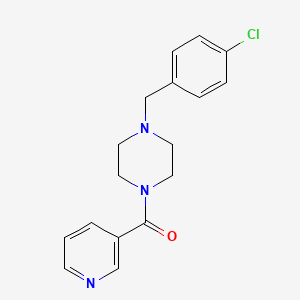

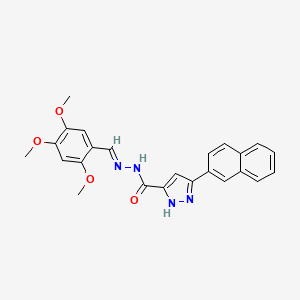

![molecular formula C14H22N6O2 B5527228 3-[2-(3,5-二甲基-1H-1,2,4-三唑-1-基)丙基]-1,3,8-三氮螺[4.5]癸烷-2,4-二酮](/img/structure/B5527228.png)

3-[2-(3,5-二甲基-1H-1,2,4-三唑-1-基)丙基]-1,3,8-三氮螺[4.5]癸烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound falls under a broader category of triazaspirodecanediones, known for their diverse pharmacological activities and complex molecular structure. The synthesis and structural analysis of such compounds offer insights into their potential applications in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of related spirocyclic compounds often involves multi-step reactions, starting from cyclic ketones or diones, followed by nucleophilic addition, cyclization, and functional group transformations (Collins, Fallon, & McGeary, 1994). For instance, the reaction of cyclopentane diones with diols and subsequent hydride reduction can yield epimeric alcohols, which upon further processing can lead to spirocyclic structures.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their complex three-dimensional arrangements, often elucidated using X-ray crystallography. These studies reveal the stereochemistry and confirm the relative configuration of the spirocenters, crucial for understanding the compound's chemical behavior and reactivity (Konovalova et al., 2014).

Chemical Reactions and Properties

Spirocyclic compounds, including triazaspirodecanediones, participate in a variety of chemical reactions, highlighting their reactivity towards nucleophiles, electrophiles, and their potential to undergo cycloaddition, acylation, and other transformation reactions. These chemical behaviors underscore the versatility and utility of spirocyclic compounds in synthetic organic chemistry (Vachal et al., 2012).

科学研究应用

抗惊厥活性

合成了一系列与该化合物在结构上相关的衍生物,并评估了它们的抗惊厥和神经毒性。对这些化合物的修饰涉及引入芳香区域以增强抗惊厥活性。一些衍生物在 MES 试验中显示出显着的抗惊厥活性,性能优于标准物质,表明它们在用于开发新型抗惊厥药物的药理学研究中的潜力 (Obniska、Kamiński 和 Tatarczyńska,2006)。

抗菌应用

合成了一种与该化合物密切相关的新型 N 卤胺前体,并将其键合到棉织物上以用于抗菌应用。该衍生物对金黄色葡萄球菌和大肠杆菌 O157:H7 表现出显着的杀生物作用,表明其在开发抗菌材料和解毒应用方面的潜力 (任等人,2009)。

化学合成和晶体学

已经报道了与目标分子相关的氧螺环化合物 的合成和晶体结构。这些研究提供了有关晶格内分子排列和相互作用的见解,为晶体学和材料科学领域做出了贡献 (姜和曾,2016)。

缓蚀

对螺环丙烷衍生物的研究(与该化合物具有结构相似性)表明,它们在酸性环境中对低碳钢的保护具有缓蚀效果。这些发现可能导致开发出环保的缓蚀剂 (Chafiq 等人,2020)。

作用机制

安全和危害

未来方向

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the future research directions might involve the design and synthesis of novel 1,2,4-triazole derivatives with improved anticancer activities.

属性

IUPAC Name |

3-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O2/c1-9(20-11(3)16-10(2)18-20)8-19-12(21)14(17-13(19)22)4-6-15-7-5-14/h9,15H,4-8H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDFAXYIBACRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C(C)CN2C(=O)C3(CCNCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)

![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)

![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)

![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)

![4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5527240.png)

![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)

![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)